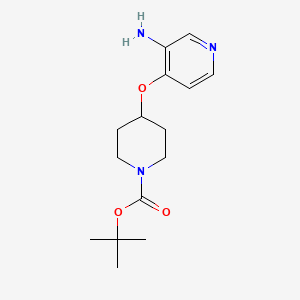

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

Beschreibung

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-aminopyridin-4-yloxy moiety at the 4-position.

Eigenschaften

Molekularformel |

C15H23N3O3 |

|---|---|

Molekulargewicht |

293.36 g/mol |

IUPAC-Name |

tert-butyl 4-(3-aminopyridin-4-yl)oxypiperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9,16H2,1-3H3 |

InChI-Schlüssel |

VHKAUCQIQAICIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=NC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: tert-Butyl-4-((3-Aminopyridin-4-yl)oxy)piperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann zu Nitro- oder Nitroso-Derivaten oxidiert werden.

Reduktion: Die Verbindung kann zu sekundären oder tertiären Aminen reduziert werden.

Substitution: Die tert-Butylestergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Die Bedingungen variieren je nach gewünschter Substitution, beinhalten aber oft nucleophile Reagenzien und Katalysatoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Nitroderivaten führen, während die Reduktion sekundäre Amine erzeugt.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird tert-Butyl-4-((3-Aminopyridin-4-yl)oxy)piperidin-1-carboxylat als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Es ist besonders wertvoll bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: In der biologischen Forschung kann diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen verwendet werden, um Enzym-Interaktionen und Rezeptorbindung zu untersuchen.

Medizin: In der medizinischen Chemie dient es als Baustein für die Synthese potenzieller Arzneimittelkandidaten, insbesondere für solche, die auf neurologische und entzündliche Erkrankungen abzielen.

Industrie: Im Industriesektor wird es bei der Herstellung von Spezialchemikalien und -materialien eingesetzt, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-4-((3-Aminopyridin-4-yl)oxy)piperidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann je nach ihrer Struktur und dem Zielmolekül als Inhibitor oder Aktivator wirken. Die beteiligten Pfade umfassen häufig Signaltransduktion und Stoffwechselprozesse.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and applications:

Key Observations:

Structural Diversity: The target compound’s 3-aminopyridin-4-yloxy group distinguishes it from analogs with triazole (25, 26), pyrimidine (15), or benzyloxy (10) substituents. This group enhances hydrogen-bonding capacity, which is critical for binding to biological targets like kinases or GPCRs. Triazole-containing analogs (25, 26) are synthesized via Cu-catalyzed click chemistry, achieving moderate yields (77–83%). These compounds are often used in fragment-based drug discovery due to their rigid triazole cores .

Synthetic Efficiency :

- The desilylation of tert-butyl 4-(3-((5-(trimethylsilyl)pent-4-yn-1-yl)oxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate () achieved a 98% yield, highlighting the robustness of fluoride-mediated desilylation for alkyne deprotection .

Physicochemical Properties: Lipophilicity: The benzyloxy analog () has higher lipophilicity (MW 291.39) compared to the aminopyridine derivative, which may influence membrane permeability. Safety: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) requires stringent safety measures (respiratory and eye protection) despite being unclassified under GHS .

Biological Relevance: Halogenated pyrimidines (e.g., 5-bromo in ) are valuable in cross-coupling reactions for generating libraries of kinase inhibitors. Aminopyridine derivatives are often explored for CNS targets due to their ability to cross the blood-brain barrier.

Biologische Aktivität

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, an aminopyridine moiety, and a tert-butyl group. Its molecular formula is , with a molecular weight of approximately 293.36 g/mol. This compound has been investigated for its potential biological activities, particularly in relation to its interactions with various biological targets.

Chemical Structure and Synthesis

The synthesis of tert-butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminopyridine. This reaction is conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation .

Biological Activity Overview

Research indicates that tert-butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate exhibits significant pharmacological potential. Its biological activity can be attributed to its ability to interact with specific enzymes and receptors, influencing various cellular processes and signaling pathways.

The compound may act as an inhibitor or activator depending on the target enzyme or receptor involved. Interaction studies highlight that it can modulate the activity of specific proteins, which is crucial for understanding its therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Enzyme Interaction Studies :

- Investigations have shown that tert-butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate can bind effectively to enzymes involved in metabolic pathways. The binding affinity and inhibition constants have been measured, indicating a promising profile for drug development .

- Cellular Signaling Pathways :

- Pharmacokinetics :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.